

theoretical studies on 2,3-Dimethoxy-5-nitropyridine

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Compound of Interest

Compound Name: 2,3-Dimethoxy-5-nitropyridine

Cat. No.: B1598278

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An In-depth Technical Guide to the Theoretical Studies of **2,3-Dimethoxy-5-nitropyridine**

Abstract

This technical guide provides a comprehensive theoretical analysis of **2,3-Dimethoxy-5-nitropyridine**, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, spectroscopic signatures (FT-IR, FT-Raman, NMR, UV-Vis), electronic properties, and non-linear optical (NLO) potential. Through detailed computational protocols, we explore the molecule's reactivity via Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The insights presented herein serve as a foundational resource for researchers, scientists, and drug development professionals, offering a predictive understanding of the molecule's behavior and guiding future experimental synthesis and application.

Introduction: The Significance of Nitropyridines

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.^{[1][2]} Its derivatives are integral to drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety as of 2021.^[1] Among these derivatives, nitropyridines are particularly valuable as versatile precursors for synthesizing a wide range of biologically active compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.^[1] The nitro group, being a strong electron-withdrawing entity, activates the pyridine ring for

nucleophilic substitution and can be readily transformed into other functional groups, enabling the construction of complex molecular architectures.^[3]

2,3-Dimethoxy-5-nitropyridine combines the reactive potential of the nitropyridine scaffold with the electron-donating influence of two methoxy groups. This "push-pull" electronic arrangement suggests the potential for interesting photophysical properties, including non-linear optical (NLO) activity, and provides multiple sites for further functionalization in drug discovery programs. This guide employs a first-principles computational approach to build a robust, data-driven profile of the title compound, establishing a theoretical baseline for its structural, spectroscopic, and electronic characteristics.

Theoretical and Computational Framework

The core of this investigation relies on Density Functional Theory (DFT), a quantum mechanical method that provides a powerful balance between accuracy and computational cost for studying molecular systems.^{[2][4][5]}

Geometry Optimization and Energy Calculations

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved using DFT with the widely applied B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange-correlation.^{[5][6]} A high-level basis set, such as 6-311++G(d,p), is employed to ensure a precise description of the electronic distribution.^{[4][6]} All calculations are performed assuming a gaseous phase in the ground state, establishing an ideal, unperturbed molecular model.

Spectroscopic Simulation Protocols

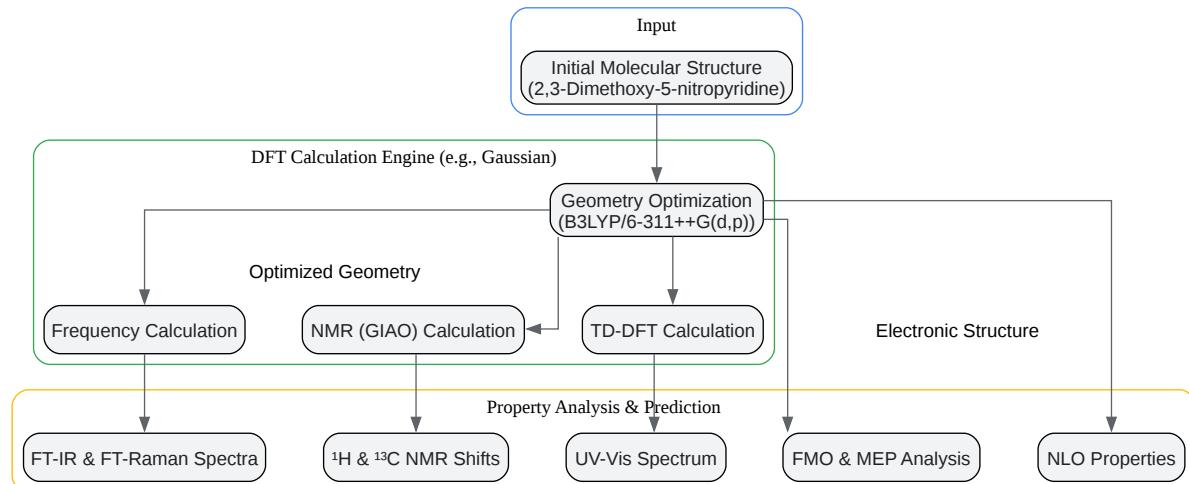
- **Vibrational Frequencies (FT-IR & FT-Raman):** Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The resulting frequencies, which correspond to the fundamental modes of vibration, are used to simulate the FT-IR and FT-Raman spectra.^{[5][7]} Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by a factor (e.g., 0.9614) to improve agreement with experimental data.^[6]

- NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (^1H and ^{13}C).[\[7\]](#) This method provides reliable predictions of the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference (e.g., Tetramethylsilane, TMS).
- Electronic Transitions (UV-Vis): The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT).[\[5\]](#)[\[8\]](#) This approach calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λ_{max}).

Electronic Property Analysis

- Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of chemical reactivity. The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an indicator of molecular stability; a smaller gap suggests the molecule is more easily excited and thus more reactive.[\[9\]](#)[\[10\]](#)
- Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[\[11\]](#) Regions of negative potential (colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[\[11\]](#)
- Non-Linear Optical (NLO) Properties: The potential of a molecule for NLO applications is assessed by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β_0).[\[12\]](#)[\[13\]](#) High β_0 values, particularly in molecules with significant charge-transfer character, indicate strong NLO activity.[\[12\]](#)

Diagram 1: Computational Workflow A generalized workflow for the theoretical analysis of a novel compound.

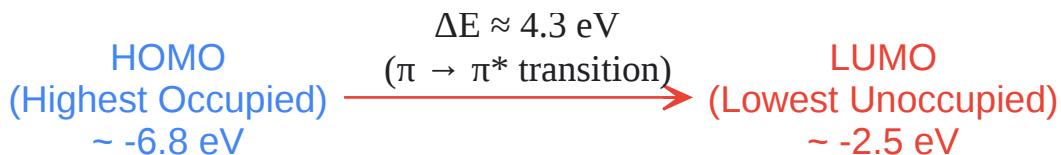
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Results and Discussion

Optimized Molecular Structure

The molecular structure of **2,3-Dimethoxy-5-nitropyridine** was optimized to a stable energy minimum. The resulting geometry reveals a nearly planar pyridine ring. The nitro group and methoxy groups introduce slight steric hindrance, potentially causing minor out-of-plane torsion to achieve the most stable conformation.

Diagram 2: Molecular Structure of **2,3-Dimethoxy-5-nitropyridine** Optimized structure showing atom numbering.



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